1-(1-Bromopropyl)-4-(trifluoromethyl)benzene 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 139148-44-0
VCID: VC5129338
InChI: InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
SMILES: CCC(C1=CC=C(C=C1)C(F)(F)F)Br
Molecular Formula: C10H10BrF3
Molecular Weight: 267.089

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

CAS No.: 139148-44-0

Cat. No.: VC5129338

Molecular Formula: C10H10BrF3

Molecular Weight: 267.089

* For research use only. Not for human or veterinary use.

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene - 139148-44-0

Specification

CAS No. 139148-44-0
Molecular Formula C10H10BrF3
Molecular Weight 267.089
IUPAC Name 1-(1-bromopropyl)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
Standard InChI Key ZIYZKUKDQBZDSA-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)C(F)(F)F)Br

Introduction

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrF₃
Molecular Weight267.08 g/mol
XLogP34.3
InChI KeyZIYZKUKDQBZDSA-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of 1-(1-bromopropyl)-4-(trifluoromethyl)benzene can be inferred from methodologies used for analogous compounds. A common approach involves nucleophilic substitution or alkylation reactions. For example, the preparation of (3-bromopropyl-3-d)benzene, as described in the literature, involves:

  • Reduction of 3-phenylpropanal using LiAlD₄ in tetrahydrofuran (THF) to yield 3-phenylpropan-1-d-1-ol .

  • Tosylation of the alcohol with TsCl in dichloromethane (DCM) catalyzed by DMAP .

  • Bromination via substitution using NaBr or similar reagents in acetone .

Adapting this protocol, 1-(1-bromopropyl)-4-(trifluoromethyl)benzene could be synthesized by brominating a propanol precursor derived from 4-(trifluoromethyl)benzaldehyde. The reaction typically proceeds under inert atmospheres (e.g., nitrogen) to prevent side reactions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The trifluoromethyl group typically absorbs near 1100–1250 cm⁻¹ (C-F stretching), while the C-Br bond exhibits vibrations around 500–600 cm⁻¹ .

Applications in Organic Synthesis

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene serves as a versatile building block in:

  • Pharmaceutical Intermediates: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.

  • Agrochemicals: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pesticide design .

  • Materials Science: Used in synthesizing liquid crystals or polymers with tailored electronic properties.

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